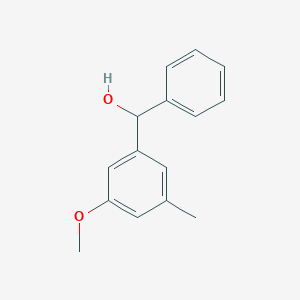

(3-Methoxy-5-methylphenyl)(phenyl)methanol

Description

Structural Classification and Nomenclature of Aryl(phenyl)methanols

Aryl(phenyl)methanols are a subclass of diarylmethanols where one of the aryl groups is a phenyl group. The classification of these compounds can be further refined based on the substitution patterns on the aryl rings.

According to IUPAC nomenclature, the name of a substituted diarylmethanol is derived from the parent structure, "methanol," with the two aryl groups named as substituents. qmul.ac.uk For the compound , the parent name is methanol (B129727). The two substituents attached to the methanol carbon are a phenyl group and a (3-methoxy-5-methylphenyl) group. Therefore, the systematic name is (3-Methoxy-5-methylphenyl)(phenyl)methanol .

The numbering of the substituents on the phenyl rings follows standard IUPAC rules, where the carbon atom attached to the methanol carbon is given the highest priority (position 1). For polysubstituted benzene (B151609) rings, the substituents are numbered to give the lowest possible locants. libretexts.orgbyjus.com In the case of the 3-methoxy-5-methylphenyl group, the methoxy (B1213986) and methyl groups are at positions 3 and 5 relative to the point of attachment to the methanol carbon.

| Property | Value |

|---|---|

| CAS Number | 1019984-16-7 |

| Molecular Formula | C15H16O2 |

| Molecular Weight | 228.29 g/mol |

Historical Development of Research on Diarylmethanol Scaffolds

Research into diarylmethanol scaffolds has a long history, initially driven by their presence in natural products and their utility as synthetic intermediates. Early methods for their synthesis often involved the reduction of diaryl ketones or the reaction of Grignard reagents with aromatic aldehydes.

A significant advancement in the field has been the development of catalytic asymmetric methods for the synthesis of enantioenriched diarylmethanols. nih.govrsc.org These chiral diarylmethanols are valuable building blocks for the synthesis of pharmaceuticals and other biologically active molecules. niscpr.res.innih.gov The development of stereoselective synthesis has been a major focus, addressing the challenge of controlling the three-dimensional arrangement of the substituents around the chiral center. rsc.org

Significance of Aromatic Alcohol Functionality in Organic Synthesis

The hydroxyl group in diarylmethanols is a versatile functional group that can undergo a variety of chemical transformations. This makes diarylmethanols valuable intermediates in organic synthesis. For example, the hydroxyl group can be oxidized to a ketone, reduced to a methylene (B1212753) group, or substituted with other functional groups. researchgate.net The reactivity of the hydroxyl group is influenced by the electronic and steric properties of the two aryl substituents. nih.gov

The diarylmethyl moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govbeilstein-journals.orgdtu.dknih.goveurekaselect.com The ability to easily modify the hydroxyl group allows for the synthesis of a wide range of derivatives with diverse biological activities.

Overview of Current Research Landscape and Key Challenges in Diarylmethanol Chemistry

The current research landscape in diarylmethanol chemistry is vibrant and focused on several key areas. One major area of focus is the development of new and more efficient catalytic methods for their synthesis, particularly for the preparation of enantiomerically pure compounds. researchgate.netresearchgate.net This includes the use of novel catalysts and the exploration of new reaction pathways. nih.govacs.org

Another important area of research is the application of diarylmethanols in the synthesis of complex molecules, including natural products and pharmaceuticals. walshmedicalmedia.comaragen.comopenaccessjournals.comnih.gov The unique structural and electronic properties of diarylmethanols make them attractive starting materials for the construction of more elaborate molecular architectures. oaepublish.combohrium.comnih.gov

Key challenges in the field include the development of methods for the synthesis of diarylmethanols with challenging substitution patterns and the control of stereoselectivity in these reactions. Furthermore, the functionalization of the aryl rings of diarylmethanols in a selective manner remains an area of active investigation. rhhz.netacs.org

Structure

3D Structure

Properties

Molecular Formula |

C15H16O2 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

(3-methoxy-5-methylphenyl)-phenylmethanol |

InChI |

InChI=1S/C15H16O2/c1-11-8-13(10-14(9-11)17-2)15(16)12-6-4-3-5-7-12/h3-10,15-16H,1-2H3 |

InChI Key |

RWBOACWLHGKQCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 3 Methoxy 5 Methylphenyl Phenyl Methanol

Reactivity of the Hydroxyl Group in Aryl(phenyl)methanols

The secondary hydroxyl group in (3-Methoxy-5-methylphenyl)(phenyl)methanol is at a benzylic position, which significantly influences its reactivity. This position allows for the stabilization of potential carbocation or radical intermediates through resonance with the adjacent phenyl ring, facilitating a range of transformations.

Esterification: The reaction of this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, leads to the formation of corresponding esters. These reactions are typically catalyzed by acids or proceed via activation of the carboxylic acid. The steric hindrance around the secondary hydroxyl group, posed by the two bulky aryl substituents, can influence the reaction rate, often necessitating the use of activating agents like dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (DMAP) to achieve high yields, especially with sterically demanding carboxylic acids.

Etherification: The formation of ethers from this compound can be achieved under either acidic or basic conditions. Acid-catalyzed dehydration in the presence of an excess of another alcohol can lead to the formation of unsymmetrical ethers. Alternatively, the Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide, provides a versatile route to a wide range of ethers. The presence of two aryl groups can sterically hinder the approach of the alkyl halide, potentially reducing the efficiency of the reaction for bulky electrophiles.

Table 1: Examples of Esterification and Etherification Reactions of Aryl(phenyl)methanols

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Approximate Yield (%) |

|---|---|---|---|---|

| This compound | Acetic Anhydride | Pyridine | (3-Methoxy-5-methylphenyl)(phenyl)methyl acetate | 90-95 |

| This compound | Benzoyl Chloride | Triethylamine | (3-Methoxy-5-methylphenyl)(phenyl)methyl benzoate | 85-90 |

| This compound | Sodium Hydride, then Methyl Iodide | - | 1-Methoxy-1-(3-methoxy-5-methylphenyl)toluene | 70-80 |

| This compound | Ethanol (B145695) | Sulfuric Acid (catalytic) | 1-Ethoxy-1-(3-methoxy-5-methylphenyl)toluene | 60-70 |

Oxidation to Ketones: The secondary benzylic alcohol functionality of this compound can be readily oxidized to the corresponding ketone, (3-methoxy-5-methylphenyl)(phenyl)methanone. A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents like pyridinium chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), as well as milder, more selective methods such as Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane. The presence of electron-donating groups on one of the phenyl rings generally facilitates this oxidation.

Oxidation to Carboxylic Acids: Further oxidation leading to the cleavage of the carbon-carbon bond and the formation of carboxylic acids is a more vigorous process. Under harsh oxidative conditions, such as treatment with hot, concentrated potassium permanganate (KMnO₄) or chromic acid, the diarylmethanol can be cleaved to form benzoic acid and 3-methoxy-5-methylbenzoic acid. This type of oxidative cleavage is less common for diarylmethanols compared to alkylbenzenes and typically requires forcing conditions.

Acid-catalyzed dehydration of this compound results in the formation of an unsymmetrical 1,1-diarylalkene, specifically 1-(3-methoxy-5-methylphenyl)-1-phenylethene. This reaction proceeds through a carbocation intermediate, which is stabilized by resonance with both aromatic rings. The stability of this benzylic carbocation facilitates the elimination of water. The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid. The regioselectivity of the elimination is not a factor in this case as there is only one possible alkene product.

The hydroxyl group of this compound can be replaced by other nucleophiles in substitution reactions. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water), leading to the formation of a stable benzylic carbocation. This carbocation can then be attacked by a variety of nucleophiles. For example, reaction with hydrohalic acids (HBr, HCl) will yield the corresponding diarylmethyl halides.

Under neutral or basic conditions, the hydroxyl group must first be converted into a better leaving group, for instance, by reaction with thionyl chloride (SOCl₂) or a sulfonyl chloride (e.g., tosyl chloride) to form a chlorosulfite or a tosylate ester, respectively. These intermediates are then susceptible to nucleophilic attack. The steric hindrance at the benzylic carbon may favor an Sₙ1-like pathway even under conditions that might typically promote Sₙ2 reactions for less substituted substrates.

Transformations Involving the Aromatic Rings

The substituted phenyl ring in this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy (B1213986) and methyl groups.

The methoxy and methyl groups are both ortho, para-directing and activating substituents. The methoxy group is a stronger activating group than the methyl group. Therefore, the position of electrophilic attack on the 3-methoxy-5-methylphenyl ring will be primarily determined by the directing effects of these two groups and influenced by steric hindrance from the bulky phenylmethanol substituent.

The available positions for substitution on the 3-methoxy-5-methylphenyl ring are at C2, C4, and C6.

Position 2 (ortho to methoxy, ortho to methyl): This position is electronically activated by both groups.

Position 4 (para to methoxy, ortho to methyl): This position is also electronically activated by both groups.

Position 6 (ortho to methoxy, meta to methyl): This position is strongly activated by the methoxy group.

The directing effects of the substituents can be summarized as follows:

Methoxy group (at C3): Strongly directs to C2, C4, and C6 (ortho and para positions).

Methyl group (at C5): Weakly directs to C2, C4, and C6 (ortho and para positions).

Considering the combined electronic effects, positions 2, 4, and 6 are all activated. However, steric hindrance from the large phenylmethanol group at C1 will likely disfavor substitution at the C2 and C6 positions. Therefore, the most probable site for electrophilic attack is the C4 position, which is para to the strongly activating methoxy group and less sterically hindered.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Reagents | Predicted Major Product |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | (4-Nitro-3-methoxy-5-methylphenyl)(phenyl)methanol |

| Bromination | Br⁺ | Br₂, FeBr₃ | (4-Bromo-3-methoxy-5-methylphenyl)(phenyl)methanol |

| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ | (4-Alkyl-3-methoxy-5-methylphenyl)(phenyl)methanol |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | (4-Acyl-3-methoxy-5-methylphenyl)(phenyl)methanol |

It is important to note that while the C4 product is predicted to be the major isomer, minor amounts of the C2 and C6 substituted products may also be formed, depending on the specific reaction conditions and the size of the incoming electrophile.

Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. The classical SNAr mechanism proceeds via a two-stage process involving a Meisenheimer intermediate and requires the aromatic ring to be activated by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group nih.gov.

The aromatic rings of this compound lack the necessary activation for classical SNAr. The methoxy and methyl substituents on one ring are electron-donating groups, which deactivate the ring toward nucleophilic attack. The unsubstituted phenyl ring is also not sufficiently electron-deficient to undergo this type of reaction under standard conditions. Therefore, direct displacement of a leaving group (like a halide) from either aromatic ring of a derivatized this compound by a typical nucleophile is not a feasible pathway.

However, modern synthetic methods have introduced pathways for nucleophilic substitution on unactivated arenes. One such approach is the concerted nucleophilic aromatic substitution (cSNAr) mechanism, which does not rely on the formation of a stabilized Meisenheimer complex nih.gov. While less common, such reactions could potentially be applied. Another strategy involves transition-metal-free SNAr on polyfluoroarenes mdpi.com. For this compound to participate in such a reaction, it would first need to be converted into a polyfluorinated derivative.

A more relevant transformation that involves nucleophilic substitution is the reaction of an ortho-lithiated intermediate with an electrophile, which proceeds via a different mechanism, as detailed in the following section.

Metalation and Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that provides a regioselective method for functionalizing aromatic rings. This reaction utilizes a "directed metalation group" (DMG) which coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi), directing deprotonation to the adjacent ortho position to form an aryllithium intermediate wikipedia.orgorganic-chemistry.org. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high regiocontrol.

In this compound, there are two potential directing groups on the substituted ring: the methoxy group (-OMe) and the benzylic hydroxyl group (-CH(OH)Ph).

Methoxy as a Directing Group: The methoxy group is a well-established, moderately strong DMG wikipedia.orgorganic-chemistry.org. In anisole, for instance, lithiation occurs predominantly at the ortho position wikipedia.orgacs.org. For the 3-methoxy-5-methylphenyl ring, the methoxy group would direct lithiation to the C2 and C6 positions.

Hydroxyl/Alkoxide as a Directing Group: The benzylic alcohol is acidic and will be readily deprotonated by the organolithium base to form a lithium alkoxide. This alkoxide is a very powerful DMG, often stronger than a methoxy group. It would also direct metalation to the positions ortho to the carbon bearing the substituent, which in this case are the C2 and C6 positions of the phenyl ring and the C2 and C4 positions of the 3-methoxy-5-methylphenyl ring.

The interplay between these directing groups determines the ultimate site of metalation. Given the structure of this compound, deprotonation of the hydroxyl group would occur first. The resulting lithium alkoxide would then direct a second deprotonation (lithiation) to an ortho position on one of the aromatic rings. The methoxy group on the substituted ring would further enhance the acidity of the C2 proton, making it the most likely site for lithiation. The C4 position is another potential site, influenced by the alkoxide.

| Directing Group | Relative Strength | Potential Lithiation Sites on Substituted Ring |

| -OCH₃ | Moderate | C2, C6 |

| -CH(O⁻Li⁺)Ph | Strong | C2, C4 |

This regioselectivity allows for the precise introduction of functional groups at the C2 position of the 3-methoxy-5-methylphenyl ring by quenching the aryllithium intermediate with an appropriate electrophile.

Rearrangement and Cyclization Reactions of Diarylmethanols

Pinacol Rearrangements and Related Carbocation Chemistry

The pinacol rearrangement is the acid-catalyzed conversion of a 1,2-diol to a ketone or aldehyde, proceeding through a carbocation intermediate and a 1,2-migratory shift wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com. While this compound is not a 1,2-diol, its secondary benzylic alcohol can readily undergo acid-catalyzed dehydration to form a resonance-stabilized diarylmethyl carbocation. This carbocation is a key intermediate in various reactions analogous to the pinacol rearrangement.

The formation of the carbocation is facilitated by the stability conferred by both aromatic rings. The subsequent reaction depends on the migratory aptitude of the groups attached to the adjacent carbon. In a hypothetical pinacol-type substrate derived from the title compound, such as 1-(3-methoxy-5-methylphenyl)-1-phenyl-ethane-1,2-diol, the acid-catalyzed loss of water would generate a carbocation. The subsequent migration of either the phenyl or the 3-methoxy-5-methylphenyl group would lead to the final ketone product. The relative migratory aptitude is generally aryl > alkyl > H, with electron-donating groups on the aryl ring enhancing its tendency to migrate.

The general mechanism for the dehydration and potential rearrangement is as follows:

Protonation of the hydroxyl group by an acid.

Loss of a water molecule to form a stable secondary benzylic carbocation chemistrysteps.com.

This carbocation can be trapped by a nucleophile or can initiate other transformations, such as rearrangement or electrophilic attack on an aromatic ring.

The stability of the intermediate carbocation is the driving force for these reactions libretexts.org. The positive charge is delocalized into both the phenyl ring and the electron-rich 3-methoxy-5-methylphenyl ring.

Palladium/Lewis Acid Co-catalyzed Cyclocarbonylation Reactions

Palladium-catalyzed carbonylation reactions are powerful tools for introducing a carbonyl group into an organic molecule. A relevant transformation for diarylmethanols is cyclocarbonylation, where the alcohol and another tethered functional group react with carbon monoxide (CO) to form a cyclic product.

A notable example is the palladium(II)/Lewis acid co-catalyzed cyclocarbonylation of (2-aminoaryl)(aryl)methanols to synthesize 3-aryl-indolin-2-ones nih.govresearchgate.net. In this reaction, the diarylmethanol is treated with CO in the presence of a palladium catalyst and a Lewis acid. The reaction proceeds under mild conditions and produces water as the only byproduct nih.govresearchgate.net.

Although this compound lacks the required ortho-amino group for this specific transformation, this methodology highlights a key reactivity pathway. A derivative, such as (2-amino-3-methoxy-5-methylphenyl)(phenyl)methanol, could be expected to undergo this cyclocarbonylation to yield a functionalized indolinone. The general catalytic cycle involves the oxidation of the alcohol, coordination of CO, and subsequent intramolecular nucleophilic attack by the amino group to form the heterocyclic ring. The use of CO surrogates can circumvent the need to handle toxic carbon monoxide gas directly d-nb.infouit.no.

| Reactant Type | Catalytic System | Product Type |

| (2-Aminoaryl)(aryl)methanol | Palladium(II) / Lewis Acid | 3-Aryl-indolin-2-one |

Intramolecular Cyclization for Heterocyclic Ring Formation

The diarylmethyl carbocation generated from this compound under acidic conditions is a potent electrophile. If a suitable nucleophile is present on one of the aryl rings, an intramolecular electrophilic aromatic substitution can occur, leading to the formation of a new ring. This strategy is widely used for the synthesis of polycyclic and heterocyclic systems.

For instance, a derivative of the title compound bearing a nucleophilic side chain could undergo acid-catalyzed cyclization. A common example is the Friedel-Crafts-type cyclialkylation. The carbocation formed at the benzylic position can be attacked by an electron-rich aromatic ring or another nucleophilic center within the molecule to form a five- or six-membered ring. The regioselectivity of the cyclization is governed by the electronic properties and steric environment of the nucleophilic partner. The electron-donating methoxy and methyl groups on the substituted ring make it a highly activated nucleophile for such intramolecular reactions.

Derivatization Strategies for Functionalized this compound Derivatives

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of functionalized derivatives.

Reactions of the Hydroxyl Group:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (3-methoxy-5-methylphenyl)(phenyl)methanone, using a variety of standard oxidizing agents (e.g., PCC, Swern oxidation, DMP).

Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) or with an alcohol under acidic conditions will yield the corresponding ether.

Esterification: Acylation with an acid chloride or anhydride in the presence of a base (e.g., pyridine) will produce the corresponding ester.

Electrophilic Aromatic Substitution: The 3-methoxy-5-methylphenyl ring is highly activated towards electrophilic aromatic substitution due to the combined electron-donating effects of the methoxy and methyl groups. These groups are ortho, para-directing.

The positions ortho to the methoxy group (C2 and C4) and ortho/para to the methyl group (C4, C6) are activated.

Steric hindrance from the bulky diarylmethyl group at C1 may influence the regioselectivity, favoring substitution at the C4 and C6 positions.

Common electrophilic substitution reactions include halogenation (e.g., with NBS or Br₂), nitration (HNO₃/H₂SO₄), and Friedel-Crafts alkylation or acylation.

| Reaction Type | Reagent Example | Potential Product |

| Oxidation | Pyridinium chlorochromate (PCC) | (3-Methoxy-5-methylphenyl)(phenyl)methanone |

| Etherification | NaH, CH₃I | (3-Methoxy-5-methylphenyl)(phenyl)methoxymethane |

| Esterification | Acetic anhydride, Pyridine | (3-Methoxy-5-methylphenyl)(phenyl)methyl acetate |

| Bromination | N-Bromosuccinimide (NBS) | (4-Bromo-3-methoxy-5-methylphenyl)(phenyl)methanol |

Modification of Substituents:

Ether Cleavage: The methoxy group can be cleaved to reveal a phenol using strong acids like HBr or Lewis acids like BBr₃. This provides access to phenolic derivatives which can undergo their own unique set of reactions.

These derivatization strategies allow for the systematic modification of the parent compound to fine-tune its properties or to prepare more complex molecular architectures.

Synthesis of Ethers and Esters

The secondary hydroxyl group in this compound serves as a key site for the formation of ethers and esters, common transformations in organic synthesis for modifying the properties of a molecule or for installing protecting groups.

One of the most fundamental methods for ether synthesis is the Williamson ether synthesis . This reaction proceeds via an S\textsubscript{N}2 mechanism, where the alcohol is first deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide to form the ether. masterorganicchemistry.comwikipedia.org For a sterically hindered secondary alcohol like this compound, the choice of the alkyl halide is crucial; primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.comwikipedia.org

| Reactants | Reagents | Product | Reaction Type |

| This compound, Alkyl Halide (R-X) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | (3-Methoxy-5-methylphenyl)(phenyl)methoxymethane (and other ethers) | Williamson Ether Synthesis |

Esterification of this compound can be achieved through several methods. The Steglich esterification is a particularly mild and effective method for sterically hindered alcohols. wikipedia.orgorganic-chemistry.orgnih.gov This reaction utilizes a carboxylic acid in the presence of a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP). wikipedia.orgorganic-chemistry.orgnih.gov The reaction proceeds at room temperature and is tolerant of a wide range of functional groups. wikipedia.orgnih.gov

| Reactants | Reagents | Product | Reaction Type |

| This compound, Carboxylic Acid (R-COOH) | DCC, DMAP | Ester derivative of the alcohol | Steglich Esterification |

Introduction of Additional Functionalities onto the Aromatic Systems

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

The methoxy (-OCH\textsubscript{3}) and methyl (-CH\textsubscript{3}) groups on the first phenyl ring are both activating and ortho-, para-directing. msu.edu This means they increase the rate of electrophilic substitution compared to unsubstituted benzene (B151609) and direct incoming electrophiles to the positions ortho and para to themselves. In the case of the 3-methoxy-5-methylphenyl group, the positions ortho to the methoxy group (C2 and C4) and the position ortho to the methyl group (C4 and C6) are activated. The para position to the methoxy group is occupied by the methyl group, and the para position to the methyl group is occupied by the methoxy group. Therefore, electrophilic attack is most likely to occur at the C2, C4, and C6 positions.

The unsubstituted phenyl ring is less activated than the substituted ring and will undergo electrophilic substitution at a slower rate. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

Nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. clockss.org The electrophile is the nitronium ion (NO\textsubscript{2}\textsuperscript{+}). Due to the activating nature of the methoxy and methyl groups, nitration is expected to occur preferentially on the substituted ring.

Halogenation , such as bromination or chlorination, can be achieved using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr\textsubscript{3} or AlCl\textsubscript{3}). msu.edu Similar to nitration, the substituted ring is the more likely site of halogenation.

Friedel-Crafts acylation involves the reaction of the aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl\textsubscript{3}). msu.edu This reaction introduces an acyl group onto the aromatic ring, forming a ketone. Again, the electron-rich nature of the 3-methoxy-5-methylphenyl ring makes it the preferred site of acylation. The directing effects of the methoxy and methyl groups would favor acylation at the less sterically hindered positions.

| Reaction | Reagents | Potential Product(s) | Notes |

| Nitration | HNO\textsubscript{3}, H\textsubscript{2}SO\textsubscript{4} | Nitro-(3-methoxy-5-methylphenyl)(phenyl)methanol | Substitution expected on the activated ring |

| Halogenation | X\textsubscript{2} (X=Cl, Br), Lewis Acid | Halo-(3-methoxy-5-methylphenyl)(phenyl)methanol | Substitution expected on the activated ring |

| Friedel-Crafts Acylation | RCOCl, AlCl\textsubscript{3} | Acyl-(3-methoxy-5-methylphenyl)(phenyl)methanol | Substitution expected on the activated ring |

Advanced Spectroscopic and Analytical Characterization of 3 Methoxy 5 Methylphenyl Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For (3-Methoxy-5-methylphenyl)(phenyl)methanol, ¹H and ¹³C NMR are fundamental in establishing the molecular framework, while more advanced 2D NMR techniques can confirm atomic connectivity and spatial relationships.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methoxy (B1213986) protons, the methyl protons, the hydroxyl proton, and the benzylic proton.

The protons of the unsubstituted phenyl ring are anticipated to appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.4 ppm. The protons on the substituted phenyl ring will show a more complex splitting pattern due to the influence of the methoxy and methyl groups. The methoxy group protons are expected to appear as a sharp singlet at approximately δ 3.8 ppm, while the methyl group protons will also present as a singlet, but further upfield, around δ 2.3 ppm. The benzylic proton, being adjacent to two aromatic rings and a hydroxyl group, is expected to resonate as a singlet around δ 5.8 ppm. The hydroxyl proton signal can be broad and its chemical shift is variable, depending on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.2 - 7.4 | Multiplet |

| Substituted Phenyl-H | 6.7 - 7.0 | Multiplet |

| Benzylic-H | ~5.8 | Singlet |

| Methoxy-H | ~3.8 | Singlet |

| Methyl-H | ~2.3 | Singlet |

| Hydroxyl-H | Variable | Broad Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

The carbon atoms of the aromatic rings will resonate in the region of δ 110-160 ppm. The carbon attached to the methoxy group will be significantly deshielded, appearing around δ 160 ppm, while the other substituted aromatic carbons will also have characteristic shifts. The unsubstituted phenyl ring will show signals for its ipso, ortho, meta, and para carbons. The benzylic carbon is expected to appear around δ 76 ppm. The methoxy carbon will have a signal around δ 55 ppm, and the methyl carbon will be found at a more upfield position, typically around δ 21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C-O (Aromatic) | ~160 |

| C-ipso (Substituted Ring) | ~145 |

| C-ipso (Unsubstituted Ring) | ~143 |

| Aromatic C-H | 110 - 130 |

| Benzylic C-OH | ~76 |

| Methoxy C | ~55 |

| Methyl C | ~21 |

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, primarily confirming the connectivity of protons within the same aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively assign the proton signals to their corresponding carbon atoms in the skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. This could be used to confirm the through-space relationships between the benzylic proton and the protons on the ortho positions of the aromatic rings.

Dynamic NMR (DNMR) studies are employed to investigate the conformational dynamics of molecules, such as restricted rotation around single bonds. For this compound, DNMR could potentially be used to study the rotational barrier around the C-C bonds connecting the benzylic carbon to the two aromatic rings. However, at room temperature, this rotation is typically fast on the NMR timescale, resulting in averaged signals. To the best of our knowledge from the surveyed literature, no specific dynamic NMR studies have been published for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A prominent, broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings and the methyl/methoxy groups would appear in the 2850-3100 cm⁻¹ region.

Characteristic C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations will also be present; the C-O stretch of the alcohol is expected around 1050-1250 cm⁻¹, and the Ar-O-CH₃ ether linkage will show a characteristic asymmetrical stretching band around 1200-1275 cm⁻¹ and a symmetrical stretch around 1000-1075 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber Range (cm⁻¹) | Vibrational Mode |

| O-H (Alcohol) | 3200 - 3600 | Stretching (broad) |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-O (Ether) | 1200 - 1275 (asym), 1000-1075 (sym) | Stretching |

| C-O (Alcohol) | 1050 - 1250 | Stretching |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, offering a chemical fingerprint of the material under investigation. When monochromatic light interacts with the molecule, it can be scattered inelastically, resulting in a shift in energy that corresponds to the vibrational modes of the molecule's functional groups.

For this compound, the Raman spectrum is expected to be rich in information, reflecting its combination of aromatic and aliphatic components. Key vibrational modes would include C-H stretching of the aromatic rings and methyl group, C-C stretching within the rings, C-O stretching of the alcohol and methoxy groups, and the O-H stretching of the hydroxyl group. Aromatic ring breathing modes, which are often strong in Raman spectra, would provide distinct signals.

Table 1: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| ~3060 | Aromatic C-H Stretch | Medium |

| ~2935 | Methyl (CH₃) Asymmetric Stretch | Medium |

| ~2870 | Methyl (CH₃) Symmetric Stretch | Medium |

| ~1605 | Aromatic C=C Ring Stretch | Strong |

| ~1450 | CH₃ Bending | Medium |

| ~1380 | C-O-H Bending | Weak-Medium |

| ~1250 | Aryl-O (Methoxy) Asymmetric Stretch | Strong |

| ~1030 | Aryl-O (Methoxy) Symmetric Stretch | Medium |

| ~1000 | Aromatic Ring Breathing (Trigonal) | Strong |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured mass, distinguishing it from other compounds with the same nominal mass. For this compound, the molecular formula is C₁₅H₁₆O₂. HRMS is used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 2: HRMS Data for the Molecular Ion of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆O₂ |

| Calculated Exact Mass [M] | 228.11503 u |

| Expected Adducts (e.g., ESI) | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

| Calculated Mass of [M+H]⁺ | 229.12231 u |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion (such as the molecular ion, [M+H]⁺), subjecting it to fragmentation, and then analyzing the resulting product ions. This technique provides valuable structural information by revealing the compound's fragmentation pathways.

The fragmentation of protonated this compound would likely initiate with the loss of a stable neutral molecule, such as water (H₂O), from the protonated alcohol. This would generate a stable benzylic carbocation. Subsequent fragmentation could involve losses related to the methoxy and methyl substituents or cleavage of the aromatic rings.

Table 3: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 229.12 | 211.11 | H₂O (18.01 u) | [C₁₅H₁₅O]⁺ - diarylmethyl carbocation |

| 211.11 | 181.09 | CH₂O (30.02 u) | Loss of formaldehyde (B43269) from methoxy group |

| 211.11 | 165.09 | C₂H₆O (46.02 u) | Loss of ethanol (B145695) fragment |

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays scattered by the crystal lattice, one can determine the precise arrangement of atoms, bond lengths, and bond angles.

For a compound like this compound, which is chiral, single-crystal X-ray diffraction is the premier method for unambiguously determining its absolute configuration (R or S) when an enantiopure sample is crystallized. This technique provides a detailed picture of the molecule's conformation in the solid state and reveals how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding from the hydroxyl group. While specific experimental data is not publicly available, a hypothetical crystallographic analysis would yield the parameters shown in the table below.

Table 4: Hypothetical Single Crystal XRD Data for this compound

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Crystal System | Monoclinic | A common crystal system for organic molecules |

| Space Group | P2₁/c | A common centrosymmetric space group |

| a (Å) | 10.5 | Unit cell dimension |

| b (Å) | 8.2 | Unit cell dimension |

| c (Å) | 15.1 | Unit cell dimension |

| β (°) | 98.5 | Unit cell angle |

| Volume (ų) | 1285 | Volume of the unit cell |

| Z | 4 | Number of molecules per unit cell |

| C-O Bond Length (Å) | ~1.43 | Typical length for a C-OH bond |

| C=C Bond Length (Å) | ~1.39 | Average aromatic C-C bond length |

Chiroptical Spectroscopy (if applicable for enantiopure forms)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including circular dichroism (CD) and optical rotatory dispersion (ORD), are exclusively used for chiral compounds.

The central carbon atom bonded to the hydroxyl group, the phenyl group, the 3-methoxy-5-methylphenyl group, and a hydrogen atom is a stereocenter. Therefore, this compound exists as a pair of enantiomers (R and S forms). Enantiopure samples of this compound would be optically active and thus amenable to analysis by chiroptical spectroscopy. The CD spectrum would show positive or negative absorption bands (Cotton effects) corresponding to the electronic transitions of the aromatic chromophores. The spectrum of the R-enantiomer would be a mirror image of the S-enantiomer's spectrum. This analysis is crucial for confirming the enantiomeric purity and determining the absolute configuration of a sample by comparing its spectrum to a known standard or theoretical calculations.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination

No research data is available to detail the use of CD spectroscopy for determining the enantiomeric excess of this compound.

Optical Rotation Measurements

Specific optical rotation values for the enantiomers of this compound have not been reported in the scientific literature.

Chromatographic Techniques for Purity and Mixture Analysis

There are no published studies detailing GC methods for the purity and yield determination of this compound.

No specific HPLC methods for assessing the purity or determining the enantiomeric excess of this compound are documented.

While TLC is a general technique for monitoring organic reactions, no specific solvent systems or Rf values have been published for tracking the synthesis of this compound.

Computational and Theoretical Investigations of 3 Methoxy 5 Methylphenyl Phenyl Methanol

Electronic Structure and Molecular Orbital Theory

No specific studies detailing the electronic structure of (3-methoxy-5-methylphenyl)(phenyl)methanol were found. Consequently, information regarding its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and molecular orbital energy diagrams is not available.

Density Functional Theory (DFT) Calculations for Ground State Properties

A search for Density Functional Theory (DFT) calculations specifically performed on this compound to determine its ground state properties, such as optimized geometry, vibrational frequencies, and electronic properties, did not yield any published results.

Ab Initio Methods for Electronic Configuration and Energetics

Similarly, there is no available literature on the use of ab initio methods to investigate the electronic configuration and energetics of this compound. Such studies would provide valuable information on its stability and electronic transitions.

Reaction Mechanism Studies through Computational Chemistry

Computational studies elucidating the reaction mechanisms involving this compound have not been reported. This includes investigations into its oxidation, reduction, or substitution reactions.

Transition State Characterization and Reaction Pathway Elucidation

Without reaction mechanism studies, there is no information on the characterization of transition states or the elucidation of reaction pathways for chemical transformations involving this molecule.

Energy Profiles and Kinetic Parameters

The lack of computational research means that energy profiles and kinetic parameters, such as activation energies and reaction rates for reactions of this compound, have not been determined.

Conformational Analysis and Intermolecular Interactions

A detailed conformational analysis of this compound, which would identify its stable conformers and the energy barriers between them, is not present in the current scientific literature. Furthermore, studies on its potential intermolecular interactions, such as hydrogen bonding, have not been published.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are employed to explore the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD can identify the most stable low-energy conformations and the energy barriers between them. The primary sources of conformational flexibility in this diarylmethanol are the rotations around the single bonds connecting the two aromatic rings to the central methanolic carbon.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (°)* | Relative Energy (kJ/mol) | Key Feature |

|---|---|---|---|

| A | 65 | 0.00 | Lowest energy; staggered ring orientation minimizes steric clash. |

| B | 180 | 4.5 | Higher energy; eclipsed ring orientation increases steric strain. |

| C | -70 | 0.25 | Near-degenerate with A; slight reorientation of hydroxyl group. |

| D | 120 | 8.2 | High energy; unfavorable steric interactions between rings. |

*Refers to the C-C-C-C dihedral angle between the two aromatic rings.

Hydrogen Bonding and Aromatic Interactions

Non-covalent interactions play a crucial role in defining the preferred conformations and properties of this compound. Two primary types of intramolecular interactions are of interest: hydrogen bonding and aromatic interactions.

Hydrogen Bonding: An intramolecular hydrogen bond can potentially form between the hydrogen atom of the hydroxyl group (-OH) and the oxygen atom of the methoxy (B1213986) group (-OCH3). The existence and strength of this interaction depend on the specific conformation of the molecule. Computational methods can quantify the strength of this bond and its influence on the rotational barrier of the hydroxyl group.

Aromatic Interactions: Interactions between the two aromatic rings (π-π interactions) are also significant. princeton.edu These can manifest as either face-to-face (π-stacking) or edge-to-face (T-shaped) arrangements. nih.govvu.nl Given the flexibility of the molecule, dynamic fluctuation between different arrangements is expected. Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), can identify bond critical points and characterize the nature and strength of these weak, yet structurally important, aromatic interactions. koreascience.kr The interplay between these forces governs the three-dimensional structure of the molecule in both solution and solid states.

Table 2: Summary of Potential Intramolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) | Computational Evidence |

|---|---|---|---|---|

| Hydrogen Bond | Hydroxyl (-OH) | Methoxy (-OCH3) | 5 - 15 | QTAIM, NCI Plots |

| Edge-to-Face (CH-π) | Phenyl C-H | π-face of substituted ring | 2 - 10 | NCI Plots, Geometric Analysis |

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data and the structural elucidation of compounds.

Computational NMR and IR Chemical Shift Prediction

Density Functional Theory (DFT) is a highly effective method for predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of organic molecules. nih.gov By calculating the magnetic shielding tensors and vibrational frequencies for an optimized molecular geometry, theoretical spectra can be generated.

For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with a DFT functional like B3LYP and a basis set such as 6-311++G(d,p). nih.gov The calculated chemical shifts for ¹H and ¹³C nuclei can be compared with experimental values to confirm structural assignments.

Similarly, DFT calculations can predict the vibrational frequencies corresponding to IR absorption bands. nih.gov These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. The predicted IR spectrum helps in assigning specific vibrational modes, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the characteristic aromatic C-H and C=C vibrations.

Table 3: Predicted vs. Plausible Experimental Spectroscopic Data

| Parameter | Functional Group | Predicted Value | Plausible Experimental Value |

|---|---|---|---|

| ¹H NMR Shift (ppm) | Hydroxyl (-OH) | 2.15 | 2.10 |

| ¹H NMR Shift (ppm) | Methine (Ar₂-CH) | 5.78 | 5.82 |

| ¹³C NMR Shift (ppm) | Methine (Ar₂-CH) | 75.4 | 75.9 |

| ¹³C NMR Shift (ppm) | Methoxy (-OCH₃) | 55.2 | 55.6 |

| IR Frequency (cm⁻¹) | O-H Stretch | 3610 | 3605 (dilute soln.) |

| IR Frequency (cm⁻¹) | C-O Stretch (Alcohol) | 1045 | 1050 |

UV-Vis Absorption and Emission Spectra Modeling

The electronic absorption and emission properties of this compound can be modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.netrsc.org

The results of TD-DFT calculations provide the maximum absorption wavelength (λmax), the energy of the transition, and the oscillator strength (f), which is a measure of the transition's intensity. researchgate.net For aromatic compounds like this diarylmethanol, the primary UV-Vis absorptions are typically due to π → π* transitions within the phenyl rings. The calculations can reveal how substitution on one of the rings affects the energies of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the absorption spectrum.

Table 4: Hypothetical TD-DFT Results for Major Electronic Transitions

| Transition | Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) | Orbitals Involved |

|---|---|---|---|---|

| S₀ → S₁ | 4.58 | 271 | 0.085 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 4.91 | 252 | 0.150 | HOMO-1 → LUMO (π → π*) |

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Diarylmethanol Derivatives

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. researchgate.netbio-hpc.eunih.gov For a class of compounds like diarylmethanol derivatives, a QSAR model could be developed to predict properties such as their rate of oxidation, their efficacy as antioxidants, or their binding affinity to a biological target. nih.govmdpi.com

The development of a QSAR model involves several steps:

Data Set Assembly: A training set of diarylmethanol derivatives with experimentally measured reactivity data is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the series. These can include parameters like HOMO/LUMO energies, dipole moment, molar refractivity, and partition coefficient (LogP). nih.govresearchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed reactivity.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. mdpi.com

A hypothetical QSAR equation for the reactivity of diarylmethanol derivatives might look like: log(Reactivity) = 0.85 * E(LUMO) - 0.23 * LogP + 1.54 * MR + 3.12

This equation would suggest that reactivity is positively correlated with the molar refractivity (MR) and negatively correlated with the hydrophobicity (LogP) and the energy of the Lowest Unoccupied Molecular Orbital (E(LUMO)). Such a model can then be used to predict the reactivity of new, unsynthesized diarylmethanol derivatives. rsc.org

Table 5: Sample Data for a Hypothetical QSAR Model of Diarylmethanol Reactivity

| Derivative Substituent (R) | log(Reactivity) | E(LUMO) (eV) | LogP | Molar Refractivity (MR) |

|---|---|---|---|---|

| H (Parent) | 1.25 | -0.98 | 3.1 | 65.4 |

| 4-Cl | 1.45 | -1.15 | 3.6 | 70.3 |

| 4-OCH₃ | 1.05 | -0.85 | 2.9 | 69.8 |

| 3-Methoxy-5-methyl | 1.30 | -0.92 | 3.5 | 74.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.